
delta9,11-Estradiol
Übersicht
Beschreibung
Delta9,11-Estradiol is an estrogen that has been found to bind to the estrogen receptor α. The growth factor activity of this drug is mediated through the binding of this receptor and the activation of various intracellular signaling pathways . This drug is effective in treating eye disorders such as macular degeneration .
Synthesis Analysis
The separation of the degradation products delta6- and delta9,11-Estradiol is especially challenging due to their structural similarity . A study describes a HPLC method for the separation and quantitation of Estradiol and its degradation products .Molecular Structure Analysis
Delta9,11-Estradiol has a molecular formula of C18H22O2 . Its molecular weight is 270.4 g/mol . The IUPAC name is (8S,13S,14S,17S)-13-methyl-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthrene-3,17-diol .Chemical Reactions Analysis
The separation of the degradation products delta6- and delta9,11-Estradiol is especially challenging due to their structural similarity . There is no method described in the literature yet which adequately addresses this problem .Physical And Chemical Properties Analysis
Delta9,11-Estradiol has a molecular formula of C18H22O2 . Its molecular weight is 270.4 g/mol . The IUPAC name is (8S,13S,14S,17S)-13-methyl-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthrene-3,17-diol .Wissenschaftliche Forschungsanwendungen
Analytical Method Development for Estradiol Derivatives
delta9,11-Estradiol: is a degradation product of estradiol, and its separation from other derivatives is crucial for analytical purposes. A High-Performance Liquid Chromatography (HPLC) method has been developed to separate and quantify delta9,11-Estradiol and other degradation products . This method is vital for ensuring the quality and safety of pharmaceutical products containing estradiol.
Sterilization of Drug Delivery Systems
Radiation sterilization is a method used for the sterilization of active ingredients in drugs or drug delivery systems. 9,11-Dehydroestradiol has been investigated for its stability against gamma irradiation within drug delivery systems like microspheres. This application is significant for developing sterile pharmaceutical products while maintaining the integrity of the active substance .
Isotope-Labeled Compound Standards
Stable isotope-labeled compounds are essential for environmental pollutant standards. 9,11-Dehydroestradiol can be used as a standard for detecting pollutants in various mediums such as air, water, soil, and food. This application is crucial for environmental monitoring and ensuring public health safety .
Wirkmechanismus
Target of Action
Delta9,11-Estradiol, also known as 9,11-Dehydroestradiol, is a derivative of estradiol (E2), a naturally occurring hormone . The primary targets of this compound are likely to be similar to those of estradiol, which include estrogen receptors that play crucial roles in various biological functions .
Mode of Action
Given its structural similarity to estradiol, it is plausible that it interacts with estrogen receptors in a similar manner . This interaction can lead to changes in gene expression and subsequent alterations in cellular function .
Biochemical Pathways
Estradiol is known to modulate a variety of pathways, including those involved in reproduction, cardiovascular health, and bone density
Pharmacokinetics
Estradiol and its derivatives are known to undergo extensive first-pass metabolism in the gastrointestinal tract, which can significantly affect their bioavailability . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would likely be influenced by factors such as route of administration and presence of ester side-chains .
Result of Action
Given its structural similarity to estradiol, it may have similar effects, such as modulation of gene expression, cellular proliferation, and differentiation
Action Environment
The action, efficacy, and stability of Delta9,11-Estradiol are likely to be influenced by various environmental factors. These could include the presence of other hormones, the specific cellular environment, and the individual’s overall health status. For instance, the presence of certain drugs could potentially alter the metabolism of Delta9,11-Estradiol, affecting its action and efficacy .
Eigenschaften
IUPAC Name |
(8S,13S,14S,17S)-13-methyl-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthrene-3,17-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,8,10,15-17,19-20H,2,4,6-7,9H2,1H3/t15-,16+,17+,18+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FABGTKBXHAEVKL-OWSLCNJRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC=C3C(C1CCC2O)CCC4=C3C=CC(=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC=C3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60229538 | |
| Record name | delta9,11-Estradiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60229538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
delta9,11-Estradiol | |
CAS RN |
791-69-5 | |
| Record name | 9,11-Dehydroestradiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=791-69-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | delta9,11-Estradiol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000791695 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | delta9,11-Estradiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60229538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 791-69-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .DELTA.9,11-ESTRADIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99558VD54H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



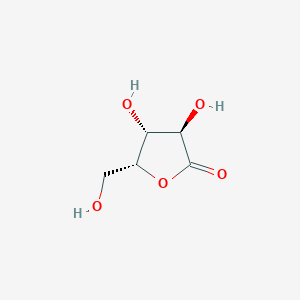


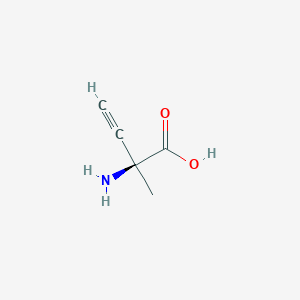




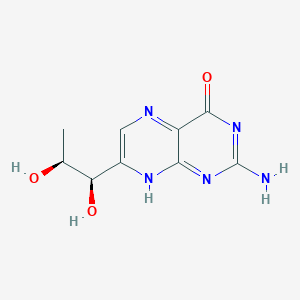

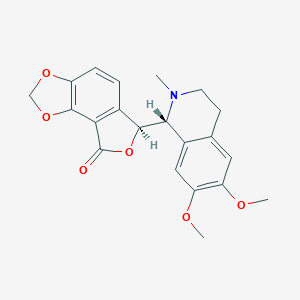
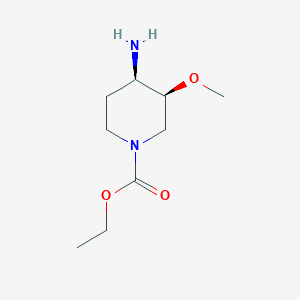
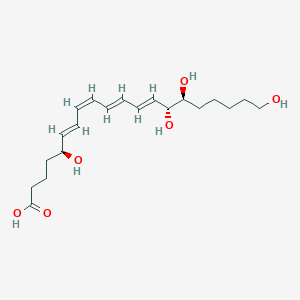
![7-Methyltetrazolo[1,5-c]pyrimidin-5-amine](/img/structure/B119770.png)